molecular formula C9H9F2NO2 B1393347 4-Ethoxy-2,3-difluorobenzamide CAS No. 1017779-57-5

4-Ethoxy-2,3-difluorobenzamide

Cat. No. B1393347
M. Wt: 201.17 g/mol
InChI Key: PFXUEERRMBKGOD-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of 4-Ethoxy-2,3-difluorobenzamide has been studied using density functional theory (DFT) at B3LYP with various basis sets . The results of vibrational wave numbers are in good agreement with the experimental spectra (Infrared and Raman) .


Chemical Reactions Analysis

The chemical reactivity of 4-Ethoxy-2,3-difluorobenzamide has been evaluated using frontier molecular orbital energies (HOMO-LUMO) . The frontier energy gap value reveals the chemical reactivity and intermolecular charge transfer occur within the molecule . Global chemical descriptors provide the local and global softness and local reactivity parameters used to identify the nucleophilic and electrophilic behavior of a specific site within the compound .


Physical And Chemical Properties Analysis

4-Ethoxy-2,3-difluorobenzamide is a solid at ambient temperature . The storage temperature is ambient temperature .

Scientific Research Applications

Antibacterial Applications

4-Ethoxy-2,3-difluorobenzamide and its derivatives have been studied for their potential as antibacterial agents. Recent research has developed a novel family of 1,4-tetrahydronaphthodioxane benzamides, incorporating an ethoxy linker, showing promising results against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. These compounds work by inhibiting the protein FtsZ, which is crucial for bacterial cell division (Straniero et al., 2023). Further studies also emphasize the importance of the 2,6-difluorobenzamide motif for allosteric inhibition of FtsZ, highlighting the role of fluorine atoms in enhancing anti-bacterial activity against S. aureus (Barbier et al., 2023).

Antimicrobial Action Against MRSA

Derivatives of 4-Ethoxy-2,3-difluorobenzamide have shown efficacy in antimicrobial action against Methicillin-resistant Staphylococcus aureus (MRSA). These derivatives can reverse resistance to oxacillin in highly resistant MRSA strains and target the FtsZ protein in S. aureus, increasing the rate of polymerization and stabilizing the FtsZ polymers without affecting mammalian tubulin, indicating their potential as antimicrobial agents or resistance breakers (Chai et al., 2020).

Industrial Applications in Pesticides

4-Ethoxy-2,3-difluorobenzamide is also significant in the pesticide industry. A study on the efficient production of 2,6-difluorobenzamide by recombinant Escherichia coli has shown promising results for its application in pesticide production. This process was optimized for key parameters like temperature and pH, leading to significant production without by-products (Yang et al., 2018).

Application in Optoelectronics

Research on ethoxy/3,5-(CF3)2C6H3-substituted dibenzoheptazethrene, which prefers to retain its p-quinoidal core, has shown potential applications in optoelectronics. This compound displays negative solvatochromism, π-π interactions, Csp2-H···O hydrogen bonding, intramolecular charge transfer, redox amphotericity, and a narrow HOMO-LUMO energy gap, making it a candidate for use in optoelectronics (Sharma & Das, 2022).

Spectroscopic and Chemical Analysis

A quantum chemical determination and spectroscopic study of 4-ethoxy-2, 3-difluoro benzamide have been conducted to understand its structural and spectral properties. This research provides insights into its chemical reactivity, electron density distribution, hydrogen bonding, and non-linear optical (NLO) activity, which are relevant in various scientific applications (Vidhya et al., 2019).

properties

IUPAC Name

4-ethoxy-2,3-difluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F2NO2/c1-2-14-6-4-3-5(9(12)13)7(10)8(6)11/h3-4H,2H2,1H3,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFXUEERRMBKGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C(=C(C=C1)C(=O)N)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801305308
Record name 4-Ethoxy-2,3-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Ethoxy-2,3-difluorobenzamide

CAS RN

1017779-57-5
Record name 4-Ethoxy-2,3-difluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017779-57-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Ethoxy-2,3-difluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801305308
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
LS Taura, RN Muhammad, A Lawal, AS Gidado - Journal of Energy Research and …, 2022
Number of citations: 1

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